![molecular formula C14H18N6O4 B2769177 Methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate CAS No. 898413-06-4](/img/structure/B2769177.png)
Methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate
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Description
Methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate is a useful research compound. Its molecular formula is C14H18N6O4 and its molecular weight is 334.336. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Behavior
Research has focused on the synthesis and chemical behavior of triazine derivatives, including processes involving acetylacetate reactions and the formation of various bicyclic and tricyclic structures through competitive cyclization. For example, Lavergne, Viallefont, and Daunis (1975) explored the reaction of ethyl acetoacetate with diamino-3,4 oxo-5 dihydro-4,5 triazines, leading to the formation of dioxo-tetrahydro-triazepines and methyl-oxo-dihydro-triazines. This study highlights the complex chemical behavior and potential for creating a variety of compounds with diverse structures and functions (Lavergne, Viallefont, & Daunis, 1975).
Biological Activities
Compounds related to the specified methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate have been investigated for their potential biological activities. Sztanke et al. (2007) identified novel fused 1,2,4-triazine esters with antibacterial and antiviral activities, demonstrating the potential of these compounds in therapeutic applications. Some derivatives exhibited comparable antibacterial potency to ampicillin, while others showed virucidal properties against specific viruses, indicating their potential as antiviral agents (Sztanke et al., 2007).
Chemical Interactions and Transformations
The synthesis and interactions of triazine derivatives with various chemical agents have been explored to understand their potential applications in synthesizing novel compounds. For instance, the reaction of chloromethoxy-s-triazines with CH acids has been investigated to synthesize s-triazine derivatives, showing the versatility of these compounds in chemical synthesis and the potential for creating a wide range of derivatives with varied properties and applications (Vakhatova & Yakhontov, 1981).
properties
IUPAC Name |
methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O4/c1-7-8(2)20-10-11(17(3)14(23)18(4)12(10)22)15-13(20)19(16-7)6-9(21)24-5/h8H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAJOHIVAIZLFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate |
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